Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate is a chemical compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amides and esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate is unique due to its specific structure and the presence of both amide and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in therapeutic applications.
Chemical Structure and Synthesis
This compound features a thiophene ring substituted with a carboxylate group and an amide moiety. The synthesis typically involves the reaction of thiophene derivatives with appropriate acylating agents under controlled conditions. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the MAPK pathway, which is crucial for cell survival and proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
MCF-7 | 12.8 | MAPK pathway inhibition |
A549 | 18.5 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
In Vitro Study on Cancer Cell Lines
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The most sensitive cell line was MCF-7, with an IC50 value of 12.8 µM, indicating strong anticancer potential. -
Animal Model for Inflammation
In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum. This supports its therapeutic potential for inflammatory conditions.
Research Findings
The compound's biological activity has been linked to its ability to interact with specific molecular targets within cells:
- MAPK Pathway Modulation : By inhibiting MKP-1, this compound affects downstream signaling cascades that regulate cell growth and apoptosis.
- Cytokine Production Inhibition : The compound's effect on cytokine production suggests it could be beneficial in conditions characterized by chronic inflammation.
Properties
IUPAC Name |
methyl 3-(3-oxobutanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-6(12)5-8(13)11-7-3-4-16-9(7)10(14)15-2/h3-4H,5H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGMBFDMUKUIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.